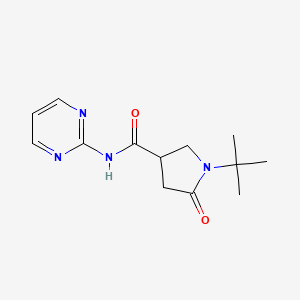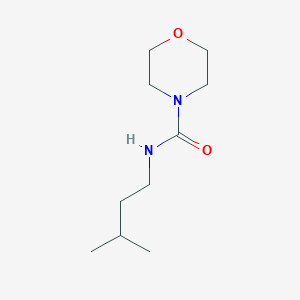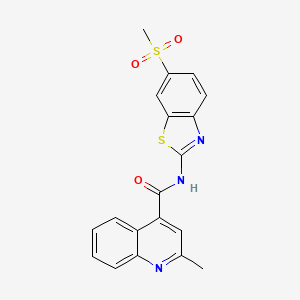![molecular formula C25H24N2O2S B14958983 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B14958983.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the methoxy group at the 5-position. The phenyl and phenylsulfanyl groups are then introduced through a series of substitution reactions. The final step involves the acylation of the indole derivative to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-acetyl-5-methoxytryptamine
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity and its interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H24N2O2S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C25H24N2O2S/c1-29-20-12-13-23-22(16-20)19(17-27-23)14-15-26-25(28)24(18-8-4-2-5-9-18)30-21-10-6-3-7-11-21/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28) |
Clave InChI |
VBEYIXUKNBWNOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide](/img/structure/B14958915.png)

![N-cyclooctyl-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14958924.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958933.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14958935.png)

![1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14958943.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958963.png)

![[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B14958975.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B14958993.png)
![1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B14959000.png)
